5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It is related to a class of compounds known as inhibitors of Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Research indicates that derivatives of the thiazolo[3,2-b][1,2,4]triazol-6-ol scaffold, including those incorporating fluorophenyl and piperazine units, have been synthesized and evaluated for their antimicrobial activities. The focus on antimicrobial evaluation suggests a potential application in developing new antimicrobial agents, especially in the face of rising antibiotic resistance. Some compounds in this class have shown promising antimicrobial properties against various bacterial strains except Candida tropicalis and Candida albicans, indicating their potential in addressing specific microbial infections (Demirbaş et al., 2010).
Antimicrobial and Antibacterial Activity of Novel Compounds
Further investigations into piperazine-based heterocyclic compounds, including those related to the specified chemical structure, have demonstrated a broad spectrum of antimicrobial and antibacterial activities. These studies contribute to the understanding of the compound's utility in developing novel anti-infective chemotherapies, particularly against resistant strains of bacteria. The introduction of fluorophenyl moieties and piperazine derivatives into the molecular structure has been associated with enhanced antibacterial efficacy, highlighting the significance of these functional groups in medicinal chemistry research (Liuzhou et al., 2015).
Potential in Anti-Diabetic Drug Development
The compound's framework has also been explored in the context of anti-diabetic drug development, where derivatives showcasing DPP-4 inhibition potential were synthesized and evaluated. This research direction underscores the compound's relevance in addressing chronic conditions such as diabetes, through the modulation of enzymatic activity related to glucose metabolism (Bindu et al., 2019).
Antitumor and Anticancer Properties
Significant strides have been made in assessing the antitumor and anticancer properties of derivatives of this compound, with some studies focusing on the synthesis of novel fluoroquinolone-triazole hybrid compounds as antimicrobial agents. The exploration of such hybrids suggests their potential application in cancer therapy, particularly through the investigation of their biological properties and potent activity against tumor cells (Ozdemir, 2016).
Eigenschaften
IUPAC Name |
5-[(3-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-5-4-6-16(23)13-15)28-11-9-27(10-12-28)18-8-3-2-7-17(18)24/h2-8,13,19,30H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRGMERJEAVAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=CC=C5F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.